molecular formula C18H16N4OS B2693655 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol CAS No. 1024523-01-0

5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol

Cat. No. B2693655
CAS RN: 1024523-01-0
M. Wt: 336.41
InChI Key: PMVVWOXBPQMCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol (hereafter referred to as ITMT) is a synthetic compound that has been used in a variety of scientific research applications. ITMT has been studied for its potential to act as a ligand for metal ions, as an inhibitor for enzymes, and as an antimicrobial agent. ITMT has also been investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that derivatives of triazole compounds, including those similar in structure to 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol, exhibit significant antimicrobial activity. For instance, the study by Shi et al. (2015) successfully synthesized novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties through ultrasound irradiation. These compounds showed excellent activity against Staphylococcus aureus and Escherichia coli, indicating their potential for development into antimicrobial agents (Shi, Zhao, Huang, & Fu, 2015).

Anticorrosion Applications

The compound and its derivatives have also been explored for anticorrosion applications. The study by Bentiss et al. (2009) highlighted the corrosion inhibition efficiency of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating how derivatives of the compound could serve as effective corrosion inhibitors (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Anti-inflammatory Applications

Derivatives of 1,2,4-triazole, such as the ones related to 5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol, have shown potential for anti-inflammatory activities. Labanauskas et al. (2004) synthesized new S-alkylated derivatives demonstrating anti-inflammatory activity, suggesting that structurally similar compounds could be explored for their anti-inflammatory properties (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

properties

IUPAC Name

3-(1H-indol-3-ylmethyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-23-14-8-6-13(7-9-14)22-17(20-21-18(22)24)10-12-11-19-16-5-3-2-4-15(12)16/h2-9,11,19H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVVWOXBPQMCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Indol-3-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol

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